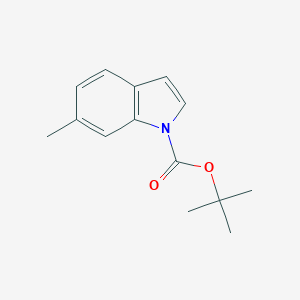

tert-Butyl 6-methyl-1H-indole-1-carboxylate

Overview

Description

Tert-Butyl 6-methyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-BOC-6-methylindole, also known as tert-Butyl 6-methyl-1H-indole-1-carboxylate or 1-BOC-6-methylindole, tech grade, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of 1-BOC-6-methylindole is not well-documented in the current literature. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the specific biological context and the presence of other interacting molecules .

Biochemical Pathways

Indoles, including 1-BOC-6-methylindole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Result of Action

As a derivative of indole, it may share some of the biological activities associated with indoles, such as potential therapeutic effects against cancer cells and microbes . .

Biological Activity

tert-Butyl 6-methyl-1H-indole-1-carboxylate, also known as 1-BOC-6-methylindole, is a synthetic derivative of indole characterized by its unique structural features, which include a tert-butyl group and a carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

- Molecular Formula : C₁₄H₁₇NO₂

- Molecular Weight : 231.29 g/mol

- Purity : Typically ≥95%

The precise mechanism of action for this compound remains under investigation. However, as a derivative of indole, it is hypothesized to share biological activities common to indoles, which may include:

- Anticancer Activity : Indoles have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Properties : Compounds within this class often demonstrate activity against various microbial strains.

Anticancer Properties

Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown that modifications at specific positions on the indole ring can enhance cytotoxicity against cancer cell lines. A notable study demonstrated that certain substitutions led to increased efficacy in disrupting microtubule polymerization, a critical process in cell division, thereby inducing mitotic arrest in cancer cells .

Table 1: Summary of Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2j | U251 (GBM) | 0.1 | Microtubule disruption |

| 2k | HeLa | 0.6 | Apoptosis induction |

| 2m | MCF7 | 0.3 | G2/M phase arrest |

Antimicrobial Activity

Indoles have also been recognized for their antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial strains. Research has shown that similar compounds possess formidable antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Overview

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole Derivative A | Staphylococcus aureus | 0.097 µg/mL |

| Indole Derivative B | Escherichia coli | 0.78 µg/mL |

| tert-butyl derivative | Pseudomonas aeruginosa | TBD |

Case Studies

Several studies have focused on the biological evaluation of indole derivatives, including this compound:

- Induction of Methuosis : Research indicated that certain indolyl derivatives could induce methuotic cell death, a unique form of cell death distinct from apoptosis, highlighting the diverse cellular pathways influenced by these compounds .

- Microtubule Disruption : A study evaluated the effects of various substituted indoles on microtubule dynamics, revealing that specific substitutions could significantly alter the biological profile and increase cytotoxicity against cancer cells .

Properties

IUPAC Name |

tert-butyl 6-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)17-14(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQBSROSSKTUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562229 | |

| Record name | tert-Butyl 6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127956-24-5 | |

| Record name | 1,1-Dimethylethyl 6-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127956-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.